2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide
Description
Properties
IUPAC Name |
2-amino-N-[(6-methoxypyridazin-3-yl)methyl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-8(2)15(11(16)6-12)7-9-4-5-10(17-3)14-13-9/h4-5,8H,6-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXMIFPVQSJHZES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NN=C(C=C1)OC)C(=O)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601146601 | |
| Record name | Acetamide, 2-amino-N-[(6-methoxy-3-pyridazinyl)methyl]-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1353951-48-0 | |
| Record name | Acetamide, 2-amino-N-[(6-methoxy-3-pyridazinyl)methyl]-N-(1-methylethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1353951-48-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, 2-amino-N-[(6-methoxy-3-pyridazinyl)methyl]-N-(1-methylethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601146601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide, a compound with the molecular formula , has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
The compound is characterized by the following properties:
- Molecular Weight : 284.37 g/mol
- CAS Number : 55684-36-1
- Chemical Structure : Contains a pyridazine ring, which is known for its biological activity.
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies, focusing on its anticancer and anti-inflammatory properties.
Anticancer Activity
Research indicates that derivatives of pyridazine and related compounds exhibit significant cytotoxic effects against various cancer cell lines. The following table summarizes key findings regarding the anticancer activity of related compounds:
| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 3.79 | Induces apoptosis |
| Compound B | SF-268 (Brain Tumor) | 12.50 | Cell cycle arrest |
| Compound C | NCI-H460 (Lung Cancer) | 42.30 | Inhibition of proliferation |
These findings suggest that compounds similar to this compound could have potent anticancer effects due to their ability to induce apoptosis and inhibit cell proliferation .
Anti-inflammatory Activity
In addition to its anticancer potential, this compound may also exhibit anti-inflammatory properties. Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines and may serve as effective agents in reducing inflammation.
A study highlighted that certain pyrazole derivatives significantly inhibited the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages, suggesting a mechanism through which these compounds can exert anti-inflammatory effects .
Case Studies
-
Study on Cytotoxicity :
- A study evaluated the cytotoxic effects of various pyridazine derivatives, including those similar to this compound, against different cancer cell lines. The results indicated that these compounds exhibit varying degrees of cytotoxicity, with some achieving IC50 values as low as 1.88 µM against MCF7 cells .
- Mechanistic Insights :
Comparison with Similar Compounds
Key Observations :
- The 6-methoxy-pyridazinylmethyl group appears in both the target compound and N1-(6-Methoxy-pyridazin-3-ylmethyl)-N1-methyl-ethane-1,2-diamine, but the latter’s discontinuation suggests that minor structural changes (e.g., replacing acetamide with ethylenediamine) may compromise pharmacological viability .
- The piperidine-containing analogue (2-Amino-N-isopropyl-N-(1-methyl-piperidin-4-ylmethyl)-acetamide) was discontinued, possibly due to unfavorable pharmacokinetics or toxicity linked to the piperidine ring’s basicity .
Anti-Inflammatory Acetamide Derivatives (Alagarsamy et al. Study)
highlights 2-substituted-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamides, such as 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, which exhibited anti-inflammatory activity surpassing Diclofenac (Table 2) .
| Compound Name | Substituents | Anti-Inflammatory Activity | Ulcerogenic Potential |
|---|---|---|---|
| 2-(Ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide | Ethylamino, phenylquinazolinone | 1.5× Diclofenac | Moderate |
| Target Compound | 6-methoxy-pyridazinylmethyl | Unknown | Not studied |
Key Comparisons :
- Substituent Impact: The phenylquinazolinone moiety in Alagarsamy’s compounds likely enhances binding to cyclooxygenase (COX) enzymes, whereas the 6-methoxy-pyridazinylmethyl group in the target compound may offer distinct electronic or steric interactions with targets.
Q & A
Basic: What are the key synthetic pathways for 2-Amino-N-isopropyl-N-(6-methoxy-pyridazin-3-ylmethyl)-acetamide, and how are reaction conditions optimized?
Answer:
The synthesis of structurally related acetamide derivatives typically involves multi-step reactions, including substitution, reduction, and condensation. For example, substitution reactions under alkaline conditions (e.g., using NaOH or K₂CO₃) are critical for introducing methoxy or pyridazine moieties, as seen in analogous compounds . Reduction steps often employ iron powder or catalytic hydrogenation under acidic conditions to generate amine intermediates . Condensation with cyanoacetic acid or similar reagents, facilitated by coupling agents like EDCI or DCC, is then used to form the acetamide backbone . Key parameters requiring optimization include solvent polarity (e.g., DMF vs. THF), temperature (30–80°C), and stoichiometry of reagents to minimize side products .
Basic: What analytical techniques are prioritized for characterizing this compound’s purity and structural integrity?
Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the positions of the isopropyl, methoxy-pyridazine, and acetamide groups, with particular attention to splitting patterns in the pyridazine region (δ 7.0–8.5 ppm) . High-Resolution Mass Spectrometry (HRMS) validates the molecular formula, while HPLC with UV detection (λ = 254–280 nm) assesses purity (>95% typical for research-grade material) . Infrared (IR) spectroscopy can corroborate functional groups like the amide C=O stretch (~1650 cm⁻¹) and N-H bends .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound’s biological activity?
Answer:
SAR studies focus on modifying substituents to enhance target binding. For example:
- Pyridazine ring : Introducing electron-withdrawing groups (e.g., Cl, NO₂) at the 6-position may improve enzymatic inhibition by altering electron density .
- Acetamide side chain : Varying the isopropyl group to bulkier tert-butyl or cyclopropyl moieties could modulate steric hindrance and pharmacokinetics .
- Methoxy group : Replacing methoxy with ethoxy or halogenated analogs may influence solubility and metabolic stability .
In vitro assays (e.g., enzyme inhibition IC₅₀, cell viability) paired with molecular docking (using AutoDock Vina or Schrödinger) are critical for validating hypotheses .
Advanced: How should researchers resolve contradictions in reported pharmacological data for this compound?
Answer:
Discrepancies in activity data (e.g., conflicting IC₅₀ values) often arise from:
- Assay variability : Differences in buffer pH, ATP concentration (for kinase assays), or cell lines (e.g., HEK293 vs. HeLa) .
- Compound purity : Impurities >5% can skew results; orthogonal validation via LC-MS and NMR is recommended .
- Structural analogs : Compare data with analogs (e.g., pyridazine vs. pyrimidine cores) to isolate moiety-specific effects .
A meta-analysis of published protocols and replication under standardized conditions (e.g., Eurofins Panlabs assays) is advised .
Advanced: What computational methods are most effective for predicting this compound’s interaction with biological targets?
Answer:
- Molecular docking : Tools like AutoDock or Glide predict binding poses in enzyme active sites (e.g., phosphodiesterase 4), with scoring functions (e.g., MM-GBSA) prioritizing high-affinity conformers .
- Molecular Dynamics (MD) simulations : GROMACS or AMBER can simulate ligand-protein stability over 100+ ns trajectories, identifying key residues (e.g., hydrophobic pockets for isopropyl interactions) .
- QSAR models : CoMFA or Random Forest algorithms correlate structural descriptors (e.g., LogP, polar surface area) with activity data from analogs .
Basic: What are the stability profiles of this compound under varying storage and experimental conditions?
Answer:
Stability studies recommend:
- Storage : -20°C in anhydrous DMSO (sealed under argon) to prevent hydrolysis of the acetamide group .
- In vitro conditions : pH 7.4 buffers (e.g., PBS) at 37°C for ≤48 hours; monitor degradation via LC-MS .
- Light sensitivity : Amber vials to prevent photodegradation of the pyridazine ring .
Advanced: What challenges arise in scaling up synthesis, and how can they be mitigated?
Answer:
Scale-up challenges include:
- Low yields in condensation steps : Optimize coupling agents (e.g., switch from EDCI to HATU) and use microwave-assisted synthesis to accelerate reaction kinetics .
- Purification difficulties : Replace column chromatography with recrystallization (e.g., ethyl acetate/hexane) or centrifugal partition chromatography .
- Byproduct formation : Implement in-line FTIR or PAT tools for real-time monitoring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
